

# In vivo efficacy of AC1903 in animal models of kidney disease

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the In Vivo Efficacy of **AC1903** in Animal Models of Kidney Disease

### Introduction

AC1903 is a small-molecule inhibitor that demonstrates high specificity and selectivity for the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2] TRPC5, a Ca2+-permeable nonselective cation channel, is highly expressed in the kidney and has been implicated in the pathogenesis of progressive kidney diseases.[2] The therapeutic potential of AC1903 lies in its podocyte-protective properties, which have been demonstrated in various animal models of kidney disease.[2][3] This technical guide provides a comprehensive overview of the in vivo efficacy of AC1903, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its therapeutic effects.

# Mechanism of Action: The Rac1-TRPC5 Signaling Pathway

In podocytes, the activation of the Angiotensin II type 1 receptor (AT1R) triggers a signaling cascade that leads to podocyte injury and loss. This pathway involves the activation of Rac1, a small GTPase, which in turn increases the production of reactive oxygen species (ROS) and promotes the activity of the TRPC5 channel.[1][4] The sustained activation of TRPC5 contributes to calcium influx, cytoskeletal remodeling, and ultimately, podocyte cell death.[4]







**AC1903** acts by directly and specifically blocking the TRPC5 channel, thereby interrupting this pathological feed-forward loop, reducing ROS generation, and protecting podocytes from injury. [1][4]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medindia.net [medindia.net]
- 4. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vivo efficacy of AC1903 in animal models of kidney disease]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1664771#in-vivo-efficacy-of-ac1903-in-animal-models-of-kidney-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com